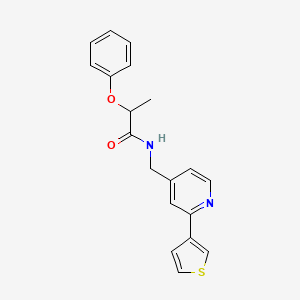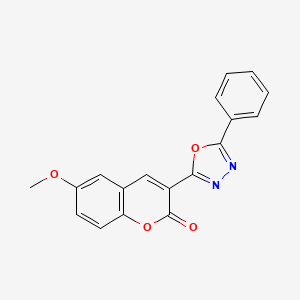
6-(4-(((6-cyclobutylpyrimidin-4-yl)oxy)methyl)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(4-(((6-cyclobutylpyrimidin-4-yl)oxy)methyl)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one is a complex organic compound that has drawn significant attention in various scientific fields. Its unique structure and properties make it a valuable subject for research in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-(((6-cyclobutylpyrimidin-4-yl)oxy)methyl)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one typically involves multiple steps, starting from commercially available precursors. Key steps include:
Formation of the pyrimidine ring
Introduction of the cyclobutyl group
Linking of the piperidine moiety
Final assembly of the pyridazinone core
Typical conditions include controlled temperatures, specific catalysts, and solvents like dichloromethane or ethanol. Reactions are often monitored by NMR and HPLC to ensure purity and yield.
Industrial Production Methods
Scaling up to industrial production, optimization of reaction conditions is crucial. It involves the use of flow reactors and automated systems to handle large volumes. Factors like yield, cost, and environmental impact are critically evaluated.
Analyse Chemischer Reaktionen
Types of Reactions
The compound is known to undergo various reactions such as:
Oxidation: Can be oxidized to form hydroxylated derivatives.
Reduction: The carbonyl group can be reduced under suitable conditions.
Substitution: Various nucleophilic and electrophilic substitution reactions can be performed.
Common Reagents and Conditions
Oxidation: KMnO₄ or CrO₃ in an acidic medium.
Reduction: LiAlH₄ or NaBH₄ in anhydrous conditions.
Substitution: Halogens or alkyl groups under catalyzed conditions.
Major Products
The products depend on the type of reaction and conditions but often include derivatives with modified functional groups that can be further used in various applications.
Wissenschaftliche Forschungsanwendungen
6-(4-(((6-cyclobutylpyrimidin-4-yl)oxy)methyl)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one has broad applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Functions as an inhibitor or modulator in biochemical assays.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Used in the development of new materials with specific properties.
Wirkmechanismus
The compound exerts its effects through:
Molecular Targets: Typically interacts with enzymes or receptors, modulating their activity.
Pathways: Involvement in metabolic or signaling pathways that regulate biological processes.
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds like:
4-(cyclobutylmethyl)pyrimidin-2-one
6-methylpyridazine derivatives 6-(4-(((6-cyclobutylpyrimidin-4-yl)oxy)methyl)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one stands out due to its unique combination of functional groups, which confer specific reactivity and biological activity.
Hope this helps! What else can I do for you?
Eigenschaften
IUPAC Name |
6-[4-[(6-cyclobutylpyrimidin-4-yl)oxymethyl]piperidine-1-carbonyl]-2-methylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O3/c1-24-19(26)6-5-16(23-24)20(27)25-9-7-14(8-10-25)12-28-18-11-17(21-13-22-18)15-3-2-4-15/h5-6,11,13-15H,2-4,7-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIEVLFWUJDKULX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)N2CCC(CC2)COC3=NC=NC(=C3)C4CCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![ethyl 4-({[(3-chloro-2-methylphenyl)carbamoyl]methyl}sulfanyl)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate](/img/structure/B2857430.png)



![methyl 4-((2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)carbamoyl)benzoate](/img/structure/B2857436.png)
![6,7,8,9-Tetrahydrodibenzo[b,d]furan-4-carboxylic acid](/img/structure/B2857438.png)

![[2-(1H-indol-3-yl)ethyl][(thiophen-2-yl)methyl]amine hydrochloride](/img/structure/B2857440.png)
![ethyl 4-{[2-(2-ethylbutanoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate](/img/structure/B2857441.png)

![8-(3,4-dimethylphenyl)-3-ethyl-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2857444.png)
![N-[(4-pyrimidinylthio)methyl]benzamide](/img/structure/B2857446.png)
![4-[[1-Methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]pyrazol-4-yl]methoxy]benzonitrile](/img/structure/B2857447.png)

